molecular formula C22H19N3O4S B11355007 Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Ethyl 2-({[5-(3,4-dimethylphenyl)-1,2-oxazol-3-yl]carbonyl}amino)-1,3-benzothiazole-6-carboxylate

Cat. No.: B11355007
M. Wt: 421.5 g/mol
InChI Key: KULTXRNYPPVXFV-UHFFFAOYSA-N
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Description

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE is a complex organic compound that belongs to the class of benzothiazole derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

The synthesis of ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves multiple steps, starting from readily available starting materialsThe reaction conditions often involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity of the final product .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is explored for its potential use in drug development, particularly for targeting specific enzymes or receptors.

    Industry: The compound can be used in the development of new materials with specific properties

Mechanism of Action

The mechanism of action of ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole and benzothiazole rings play a crucial role in binding to these targets, leading to the modulation of biological pathways. This interaction can result in various biological effects, including inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar compounds to ETHYL 2-[5-(3,4-DIMETHYLPHENYL)-1,2-OXAZOLE-3-AMIDO]-1,3-BENZOTHIAZOLE-6-CARBOXYLATE include other benzothiazole derivatives and oxazole-containing compounds. These compounds share similar structural features but may differ in their biological activities and applications. For example, compounds like 2-[(3,4-dimethylphenyl)amino]pyrimidin-4-yl derivatives exhibit similar binding properties but may have different pharmacological profiles .

Properties

Molecular Formula

C22H19N3O4S

Molecular Weight

421.5 g/mol

IUPAC Name

ethyl 2-[[5-(3,4-dimethylphenyl)-1,2-oxazole-3-carbonyl]amino]-1,3-benzothiazole-6-carboxylate

InChI

InChI=1S/C22H19N3O4S/c1-4-28-21(27)15-7-8-16-19(10-15)30-22(23-16)24-20(26)17-11-18(29-25-17)14-6-5-12(2)13(3)9-14/h5-11H,4H2,1-3H3,(H,23,24,26)

InChI Key

KULTXRNYPPVXFV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=NOC(=C3)C4=CC(=C(C=C4)C)C

Origin of Product

United States

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